Mal-PEG4-Acid
Overview
Description
Mal-PEG4-Acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of Mal-PEG4-Acid is C15H23NO8 . The molecular weight is 345.35 .Chemical Reactions Analysis
The maleimide group in Mal-PEG4-Acid reacts specifically with a thiol group to form a covalent C-S bond . This enables the bioconjugation with a thiol-bearing molecule .Physical And Chemical Properties Analysis
Mal-PEG4-Acid has a molecular weight of 345.35 . It is soluble in DCM and water . The product is stored at -20°C and protected from light .Scientific Research Applications
Enhanced Drug Circulation
One notable application of Mal-PEG4-Acid is in enhancing the circulation half-life of pharmaceuticals. Peng et al. (2019) conducted a study on the site-specific PEGylation of Thymosin alpha 1 (Tα1), an immune-modulating agent. They found that N-terminal PEGylation of Tα1 with Mal-PEG4-Acid resulted in a significantly longer circulation half-life compared to other PEGylation methods, showcasing the potential of Mal-PEG4-Acid in prolonging the efficacy of biopharmaceuticals (Peng, Pan, Hu, Xu, & Wu, 2019).
Targeted Drug Delivery and Therapy
Gonçalves et al. (2018) explored the use of Mal-PEG4-Acid in the synthesis of nanohybrid gold/iron (AuFe) systems for biomedical applications, including targeted drug delivery and photodynamic therapy (PDT). This study highlights the potential of Mal-PEG4-Acid in the development of advanced drug delivery systems (Gonçalves, Silva, Vieira, & Courrol, 2018).
Investigation of Stability in PEGylated Proteins
Zhang et al. (2015) examined the stability of PEG-Mal modified proteins, specifically in the context of routine SDS-PAGE analysis. This research offers insights into the degradation pathways and stability concerns of PEGylated proteins using Mal-PEG4-Acid, which is critical for the development and evaluation of therapeutic proteins (Zhang, Liu, Feng, Wang, Shi, Zhao, Yu, & Su, 2015).
Cancer-Targeted Drug Delivery
Chen et al. (2015) developed multifunctional polymeric micelles using Mal-PEG4-Acid for cancer-targeted intracellular drug delivery. These micelles were designed to enhance cancer cell uptake and release anticancer drugs in response to specific stimuli, demonstrating the applicability of Mal-PEG4-Acid in targeted cancer therapy (Chen, Luo, Lei, Jia, Hong, Wang, Zhuo, & Zhang, 2015).
Analytical Techniques for PEG-Mal
Nanda et al. (2016) developed a spectrophotometric method for estimating mPEG-maleimide in PEGylation reaction mixtures. This research provides an essential analytical tool for quantifying Mal-PEG4-Acid in various applications, facilitating accurate measurement and quality control in drug delivery studies (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).
Safety And Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFZSOVKVDCKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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